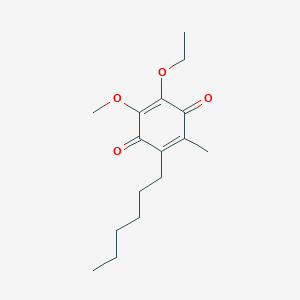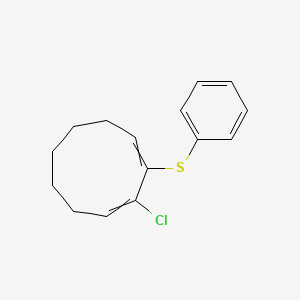
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is an organic compound characterized by a cyclononadiene ring substituted with a chlorine atom and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene typically involves the cycloaddition reactions of dienes. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclononadiene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as distillation or chromatography to isolate the desired product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenylsulfanyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted cyclononadienes, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the chlorine atom may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfanyl-1,3-butadiene: Similar in structure but lacks the chlorine atom.
3-Phenylsulfanyl-1,3-butadiene: Another related compound with different substitution patterns.
Uniqueness
2-Chloro-3-(phenylsulfanyl)cyclonona-1,3-diene is unique due to the presence of both the chlorine and phenylsulfanyl groups on the cyclononadiene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
143741-66-6 |
|---|---|
Molecular Formula |
C15H17ClS |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
2-chloro-3-phenylsulfanylcyclonona-1,3-diene |
InChI |
InChI=1S/C15H17ClS/c16-14-11-7-2-1-3-8-12-15(14)17-13-9-5-4-6-10-13/h4-6,9-12H,1-3,7-8H2 |
InChI Key |
BDWDDBLSEUVOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(C(=CCC1)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


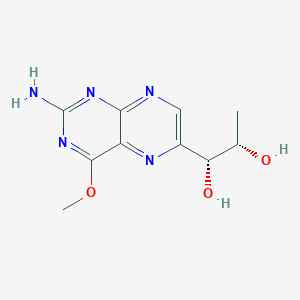
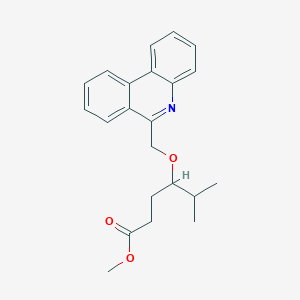
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
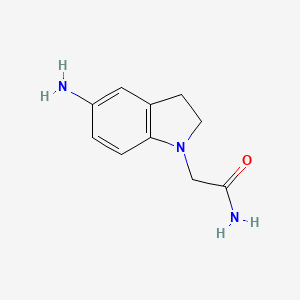


![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)

![3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene](/img/structure/B12545682.png)
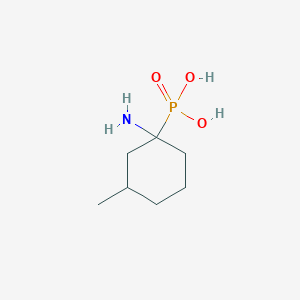
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
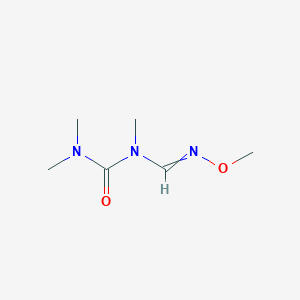
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
